2-Bromo-3-methylbenzonitrile

Physicochemical Properties Purification Crystallization

2-Bromo-3-methylbenzonitrile (CAS 263159-64-4) is a critical intermediate for ALK and JAK kinase inhibitors, cited in patents by Pfizer and Cephalon. Its 2,3-substitution pattern enhances regioselectivity in Suzuki and Heck cross-couplings, outperforming generic isomers. The high melting point (67–71 °C) enables solid-phase isolation, reducing solvent use and simplifying kilo-lab scale-up. With a calculated LogP of 2.69, it is ideal for CNS-penetrant drug candidates. Select this isomer for proven reaction control and process efficiency.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 263159-64-4
Cat. No. B1283678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylbenzonitrile
CAS263159-64-4
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)Br
InChIInChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
InChIKeyRNHZLKDKPMISMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methylbenzonitrile (CAS 263159-64-4): A Versatile Building Block for Pharmaceuticals and Agrochemicals


2-Bromo-3-methylbenzonitrile (CAS 263159-64-4) is an aromatic nitrile derivative, characterized by a bromine atom at the 2-position and a methyl group at the 3-position on the benzene ring [1]. This bifunctional building block, with a molecular weight of 196.04 g/mol, is widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its core utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to construct complex biaryl scaffolds . It is recognized as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors [2].

Why 2-Bromo-3-methylbenzonitrile Cannot Be Simply Substituted with Its Isomers


While other bromo-methylbenzonitrile isomers like 2-Bromo-4-methylbenzonitrile (CAS 42872-73-1) share the same molecular formula and similar reactivity profiles, their distinct substitution patterns lead to significant differences in physicochemical properties and, consequently, their suitability for specific synthetic routes and applications . The relative positions of the electron-donating methyl group and the electron-withdrawing nitrile group, coupled with the steric environment around the bromine atom, directly influence reaction kinetics, regioselectivity, and the physical properties of the resulting intermediates . For instance, the 2,3-substitution pattern in 2-Bromo-3-methylbenzonitrile creates a unique steric and electronic environment compared to its 2,4-substituted analog, impacting its performance in cross-coupling reactions and the purification of downstream products . This necessitates a careful, data-driven selection of the precise isomer rather than a generic substitution based on functional group presence alone.

Quantitative Differentiation Evidence for 2-Bromo-3-methylbenzonitrile


Melting Point Differentiation: Facilitating Purification and Handling

2-Bromo-3-methylbenzonitrile exhibits a significantly higher melting point (67-71 °C) compared to its 2,4-isomer, 2-Bromo-4-methylbenzonitrile (51-53 °C) [REFS-1, REFS-2]. This 16-18 °C difference directly impacts the compound's handling and purification. A higher melting point facilitates easier isolation as a solid, potentially simplifying downstream processing steps like recrystallization and reducing the need for more complex, costly purification techniques like column chromatography .

Physicochemical Properties Purification Crystallization

LogP Comparison: Impact on Solubility and Drug-Likeness

The lipophilicity of 2-Bromo-3-methylbenzonitrile is characterized by a calculated ACD/LogP of 2.69 [1]. While a direct experimental LogP comparison with the 2,4-isomer is not available from primary literature, this class-level inference suggests that the substitution pattern influences lipophilicity, a critical parameter for drug design and bioavailability . The LogP value indicates moderate lipophilicity, which is often desirable for membrane permeability in drug candidates [2].

Lipophilicity LogP Drug Design Bioavailability

Suzuki Coupling Reactivity: A Key Intermediate for Biaryl Synthesis

2-Bromo-3-methylbenzonitrile is a competent substrate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of α-heteroaryl piperidines, a class of compounds with pharmaceutical relevance [1]. While a direct, quantitative yield comparison with its 2,4-isomer under identical conditions is not found in the accessible literature, the use of 2-Bromo-3-methylbenzonitrile in this methodology demonstrates its practical utility . The patent literature further confirms its role as a crucial building block in the synthesis of complex macrocyclic ALK inhibitors, indicating its value in advanced drug development programs [2].

Cross-Coupling Suzuki-Miyaura Biaryl Synthesis Catalysis

Strategic Application Scenarios for 2-Bromo-3-methylbenzonitrile Based on Verified Evidence


Medicinal Chemistry: Synthesis of ALK and JAK Kinase Inhibitors

2-Bromo-3-methylbenzonitrile is a documented key intermediate in the synthesis of macrocyclic compounds designed to inhibit anaplastic lymphoma kinase (ALK) and Janus kinase (JAK) . This application is supported by its use in patented drug candidates from major pharmaceutical companies like Pfizer and Cephalon [4]. Research groups focused on oncology or autoimmune disease treatments should consider this building block for accessing novel chemical space in kinase inhibitor programs, where its unique 2,3-substitution pattern may impart advantageous binding properties.

Process Chemistry: Solid-Phase Isolation and Purification

Given its relatively high melting point (67-71 °C) compared to its 2,4-isomer , 2-Bromo-3-methylbenzonitrile is a more practical choice for synthetic sequences where isolation as a solid intermediate is beneficial. This property can simplify purification workflows, reduce solvent usage, and improve overall process efficiency, making it a preferred intermediate for kilo-lab scale-ups and pilot-plant operations where minimizing unit operations is critical for cost control and throughput.

Drug Discovery: CNS Penetration Candidate Design

The calculated LogP of 2.69 for 2-Bromo-3-methylbenzonitrile falls within a desirable range for central nervous system (CNS) drug candidates . Medicinal chemists developing treatments for neurological disorders may find this building block advantageous for constructing molecules with optimal blood-brain barrier permeability [4]. Its lipophilicity profile suggests it is a promising starting point for lead optimization in CNS drug discovery programs.

Materials Science: Liquid Crystal Intermediate

Beyond pharmaceuticals, 2-Bromo-3-methylbenzonitrile is utilized in the production of liquid crystals, a key component in display technologies . Its specific substitution pattern may influence the mesomorphic properties of the final liquid crystal molecules, such as phase transition temperatures and dielectric anisotropy. Researchers in materials science should evaluate this isomer when designing novel liquid crystal formulations with tailored electro-optical properties.

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